molecular formula C24H33Cl2FN2 B8100954 1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride

1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride

Cat. No. B8100954
M. Wt: 439.4 g/mol
InChI Key: JTUNBDITWSHJQJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride is a useful research compound. Its molecular formula is C24H33Cl2FN2 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Radiotracer Development for Oncology : This compound is considered a lead candidate for therapeutic and/or diagnostic applications in oncology. Researchers have designed novel analogues with reduced lipophilicity to improve its utility as a radiotracer in positron emission tomography (PET) scans. One such analogue, (-)-(S)-9, was found to be highly selective for σ(2) receptors, with minimal antiproliferative activity and moderate activity at the P-gp efflux pump (Abate et al., 2011).

  • Synthesis Techniques and Industrial Production : The synthesis of Flunarizine, a calcium channel blocker, involves the condensation of N-cynnamylpiperazine with bis(4-fluorophenyl)chloromethane. Flunarizine exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. It is used for treating migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev et al., 2016).

  • Designer Drug Identification : The compound has been identified in illegal products alongside other designer drugs. It was previously reported as an opiate-like analgesic substance, suggesting its potential misuse (Uchiyama et al., 2013).

  • Neuroleptic Agent Metabolism : Metabolites of a similar compound, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796), a cerebral vasodilator, were synthesized to confirm their structures. Understanding the metabolism of such neuroleptic agents helps in the development of more effective and safer drugs (Ohtaka et al., 1989).

  • Dopamine Uptake Inhibition : The compound GBR-12909, a dopamine uptake inhibitor, is structurally related. The development of a robust process for its preparation in large quantities has been described, emphasizing environmental considerations and overall yield improvement. This research is significant in the context of treating conditions like depression and substance abuse (Ironside et al., 2002).

  • Synthesis of Antimicrobial Agents : Piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. For example, certain compounds in this class showed potent activity against gram-negative bacterial strains and were also active against fungal strains, highlighting their potential as antimicrobial agents (Mishra & Chundawat, 2019).

properties

IUPAC Name

1-cyclohexyl-4-[1-(4-fluorophenyl)-2-phenylethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2.2ClH/c25-22-13-11-21(12-14-22)24(19-20-7-3-1-4-8-20)27-17-15-26(16-18-27)23-9-5-2-6-10-23;;/h1,3-4,7-8,11-14,23-24H,2,5-6,9-10,15-19H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUNBDITWSHJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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